2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a hydroxyl group attached to the alpha carbon. This compound is often used in peptide synthesis and as an intermediate in various organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group. This can be achieved through the reaction of glycine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve glycine in water and add sodium hydroxide to form a basic solution.
- Add benzyloxycarbonyl chloride dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Acidify the solution with hydrochloric acid to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reactors and automated systems to control the addition of reagents and maintain the reaction temperature. The purification steps may include additional techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 2-(((Benzyloxy)carbonyl)amino)-2-oxoacetic acid.
Reduction: Formation of glycine after removal of the benzyloxycarbonyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon removal of the protecting group, the free amino acid can participate in various biochemical reactions. The hydroxyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protecting group chemistry.
2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a hydroxyl group on the alpha carbon. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the amino acid backbone sets it apart from other similar compounds.
Properties
IUPAC Name |
2-hydroxy-2-(phenylmethoxycarbonylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-8(9(13)14)11-10(15)16-6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEZLSUFDXSIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393169 | |
Record name | {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56538-57-9 | |
Record name | {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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